molecular formula C10H13Cl2NO2S B13371651 2,4-dichloro-N-isopropyl-3-methylbenzenesulfonamide

2,4-dichloro-N-isopropyl-3-methylbenzenesulfonamide

Cat. No.: B13371651
M. Wt: 282.19 g/mol
InChI Key: NPOCNPJUGNOURN-UHFFFAOYSA-N
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Description

2,4-dichloro-N-isopropyl-3-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-isopropyl-3-methylbenzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with isopropylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

2,4-dichlorobenzenesulfonyl chloride+isopropylamineThis compound\text{2,4-dichlorobenzenesulfonyl chloride} + \text{isopropylamine} \rightarrow \text{this compound} 2,4-dichlorobenzenesulfonyl chloride+isopropylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. The process typically includes steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-isopropyl-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as water or alcohol.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzenesulfonamides, while oxidation and reduction can yield different oxidized or reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-isopropyl-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

2,4-dichloro-N-isopropyl-3-methylbenzenesulfonamide can be compared with other similar compounds, such as:

    2,4-dichlorobenzenesulfonamide: Lacks the isopropyl and methyl groups, leading to different biological activities.

    N-isopropylbenzenesulfonamide: Lacks the chlorine atoms, which can affect its reactivity and biological properties.

    3-methylbenzenesulfonamide: Lacks both the chlorine atoms and the isopropyl group, resulting in different chemical and biological characteristics.

Properties

Molecular Formula

C10H13Cl2NO2S

Molecular Weight

282.19 g/mol

IUPAC Name

2,4-dichloro-3-methyl-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H13Cl2NO2S/c1-6(2)13-16(14,15)9-5-4-8(11)7(3)10(9)12/h4-6,13H,1-3H3

InChI Key

NPOCNPJUGNOURN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)NC(C)C)Cl

Origin of Product

United States

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